molecular formula C14H19N3O B14768035 2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide

2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide

Katalognummer: B14768035
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: NTRAWGOUAMZRGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Amino Group: The amino group at the 6-position of the indole ring can be introduced through nitration followed by reduction or through direct amination reactions.

    Cyclobutylacetamide Formation: The cyclobutylacetamide moiety can be introduced through acylation reactions using cyclobutylamine and acetic anhydride or other suitable acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindole derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the specific pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole structure.

Uniqueness

2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide is unique due to the presence of both the aminoindole and cyclobutylacetamide moieties. This combination of structural features may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C14H19N3O

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-(6-amino-2,3-dihydroindol-1-yl)-N-cyclobutylacetamide

InChI

InChI=1S/C14H19N3O/c15-11-5-4-10-6-7-17(13(10)8-11)9-14(18)16-12-2-1-3-12/h4-5,8,12H,1-3,6-7,9,15H2,(H,16,18)

InChI-Schlüssel

NTRAWGOUAMZRGZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)NC(=O)CN2CCC3=C2C=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.